molecular formula C14H15N B13026697 3',4'-Dimethyl-biphenyl-2-amine

3',4'-Dimethyl-biphenyl-2-amine

Cat. No.: B13026697
M. Wt: 197.27 g/mol
InChI Key: JXQYCMCZJRBNKR-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-biphenyl-2-amine is an organic compound with the molecular formula C14H15N. It is a derivative of biphenyl, featuring two methyl groups attached to the biphenyl structure at the 3’ and 4’ positions, and an amine group at the 2 position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,4’-Dimethyl-biphenyl-2-amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C.

Another method involves the nitration of biphenyl, followed by reduction to form the corresponding amine . This multistep synthesis includes nitration, reduction, and bromination reactions.

Industrial Production Methods

Industrial production of 3’,4’-Dimethyl-biphenyl-2-amine often utilizes scalable synthetic methodologies, such as the Suzuki–Miyaura coupling, due to its efficiency and high yield . The process involves large-scale reactors and optimized reaction conditions to ensure consistent product quality and purity.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-biphenyl-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, such as halogenated biphenyls, nitro biphenyls, and hydroxylated biphenyls .

Scientific Research Applications

3’,4’-Dimethyl-biphenyl-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-biphenyl-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Dimethyl-biphenyl-2-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h3-9H,15H2,1-2H3

InChI Key

JXQYCMCZJRBNKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2N)C

Origin of Product

United States

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